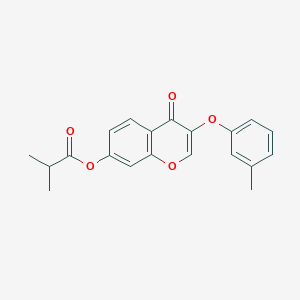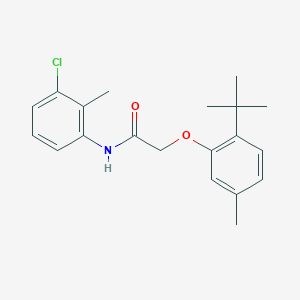
2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide" is a compound with potential interest in various chemical and pharmaceutical research areas. Its structure suggests it could be significant in studying molecular interactions and the development of new materials or drugs.
Synthesis Analysis
The synthesis of similar brominated benzamide derivatives typically involves reactions that yield good to high efficiencies. For example, derivatives like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide are synthesized and characterized using X-ray structure characterization, indicating the feasibility of obtaining structurally complex brominated benzamides through established synthetic routes (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of brominated benzamide derivatives is characterized by solid-state analyses such as X-ray diffraction, which reveals detailed information about their crystal packing, hydrogen bonding, and other intermolecular interactions. These interactions are crucial for understanding the compound's stability and reactivity (Saeed et al., 2020).
科学的研究の応用
Synthesis and Characterization
Novel molecules including esters, hydrazides, and hydrazones of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized, showcasing the versatility of benzamide derivatives in chemical synthesis. These compounds were characterized using modern physico-chemical methods and exhibited antifungal activity against various organisms, highlighting their potential in developing new antimicrobial agents (Ienascu et al., 2018).
The structural characterization of benzamide derivatives through methods such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations has been conducted. Such studies not only elucidate the molecular structures of these compounds but also provide insights into their potential interactions and stability, laying the groundwork for further application-driven research (Saeed et al., 2020).
Biological Activities
Certain benzamide derivatives have been identified to induce apoptosis in cancer cell lines, demonstrating the potential of these compounds in therapeutic applications against cancer. This suggests that "2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide" could be explored for its anticancer properties (Imramovský et al., 2013).
Antipathogenic activities have also been observed in similar compounds, where their interactions with bacterial cells were explored. This area of research is critical for developing new antimicrobial agents, especially in tackling biofilm-forming bacteria and other pathogens resistant to conventional treatments (Limban et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-9-7-11(18)8-10(2)14(9)17-15(19)12-5-3-4-6-13(12)16/h3-8,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQRGZRRVSPJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2Br)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7188298 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)
![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)


![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)
![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)
![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)

![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)

![2-[(4-chlorobenzyl)thio]-4,6,7-trimethylquinazoline](/img/structure/B5570615.png)